5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane
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Overview
Description
5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane is a complex organic compound that features a unique combination of a benzoyl group, a cyclopentanesulfonyl group, and a dithiazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Cyclopentanesulfonyl Group: The cyclopentanesulfonyl group is added via a sulfonylation reaction, where cyclopentanesulfonyl chloride reacts with the benzoyl intermediate in the presence of a base such as pyridine.
Formation of the Dithiazepane Ring: The final step involves the cyclization of the intermediate to form the dithiazepane ring. This can be achieved through a nucleophilic substitution reaction, where a suitable nucleophile attacks the intermediate, leading to ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups introduced.
Scientific Research Applications
5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane involves its interaction with specific molecular targets. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-thiadiazepane: Similar structure but with a thiadiazepane ring instead of a dithiazepane ring.
5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-thiadiazole: Contains a thiadiazole ring instead of a dithiazepane ring.
Uniqueness
5-[4-(Cyclopentanesulfonyl)benzoyl]-1,2,5-dithiazepane is unique due to the presence of the dithiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(4-cyclopentylsulfonylphenyl)-(1,2,5-dithiazepan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S3/c18-16(17-9-11-21-22-12-10-17)13-5-7-15(8-6-13)23(19,20)14-3-1-2-4-14/h5-8,14H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEYXKUWWLXMJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCSSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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